Methyl 2-iodo-4,5-dimethylbenzoate
CAS No.: 1086391-91-4
VCID: VC8205319
Molecular Formula: C10H11IO2
Molecular Weight: 290.1 g/mol
* For research use only. Not for human or veterinary use.

Description |
Methyl 2-iodo-4,5-dimethylbenzoate is a chemical compound with the CAS number 1086391-91-4. It is a derivative of benzoic acid, specifically modified with iodine and methyl groups at specific positions. This compound is used in various chemical syntheses and laboratory applications. Synthesis and ApplicationsMethyl 2-iodo-4,5-dimethylbenzoate can be synthesized through various organic chemistry methods, often involving the iodination of a benzoic acid derivative. It is used as an intermediate in the synthesis of more complex organic compounds, particularly in the field of pharmaceuticals and materials science. In organic synthesis, compounds like methyl 2-iodo-4,5-dimethylbenzoate are valuable for their ability to undergo coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of complex molecules with specific functionalities . Safety and HandlingThe safety data sheet for Methyl 2-iodo-4,5-dimethylbenzoate classifies it according to Regulation (EC) No 1272/2008, indicating potential hazards that require appropriate handling and storage procedures. It is primarily used in laboratory settings for the manufacture of substances . |
---|---|
CAS No. | 1086391-91-4 |
Product Name | Methyl 2-iodo-4,5-dimethylbenzoate |
Molecular Formula | C10H11IO2 |
Molecular Weight | 290.1 g/mol |
IUPAC Name | methyl 2-iodo-4,5-dimethylbenzoate |
Standard InChI | InChI=1S/C10H11IO2/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h4-5H,1-3H3 |
Standard InChIKey | UGUWDMDBLYRSGT-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1C)I)C(=O)OC |
Canonical SMILES | CC1=CC(=C(C=C1C)I)C(=O)OC |
PubChem Compound | 53408622 |
Last Modified | Jul 26 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume